N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
Description
N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a fluorinated phenyl group, a thieno[2,3-d]pyrimidine core, and an amine group
Properties
CAS No. |
917907-59-6 |
|---|---|
Molecular Formula |
C15H14FN3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14FN3OS/c1-9(2)20-13-7-10(16)3-4-12(13)19-14-11-5-6-21-15(11)18-8-17-14/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
IYLJOAWQIYMIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thieno[2,3-d]pyrimidine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps for Compound X
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | HCl, ethanol, reflux | 83% | |
| Chlorination | POCl₃, DMF, 80°C | 98% | |
| Amination | 4-Fluoro-2-isopropoxyaniline, EtOH, 80°C | 67% |
Derivatization at the 4-Amino Position
The 4-amino group in Compound X participates in:
-
Reductive Alkylation : Reaction with aldehydes (e.g., formaldehyde) and NaCNBH₃ introduces N-alkyl substituents (e.g., methyl groups) .
-
Acylation : Treatment with acetyl chloride or Boc-anhydride forms N-acetyl or N-Boc derivatives .
-
Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination enables aryl/heteroaryl substitutions at the 4-position .
Example Reaction:
Modifications of the Thiophene Ring
The thieno[2,3-d]pyrimidine core undergoes electrophilic substitution:
-
Halogenation : N-Bromosuccinimide (NBS) selectively brominates the 5-position of the thiophene ring .
-
Suzuki-Miyaura Coupling : Brominated derivatives react with arylboronic acids (e.g., 3,4,5-trimethoxyphenyl) under Pd catalysis .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF | C5 | 5-Bromo derivative | |
| Suzuki Coupling | PdCl₂(dppf), ArB(OH)₂ | C5 | Biaryl analog |
Functional Group Transformations on the Aryl Substituent
The 4-fluoro-2-isopropoxyphenyl moiety can be modified:
-
Demethylation : BBr₃ cleaves the isopropoxy group to a hydroxyl, enabling further functionalization .
-
Nitration/Halogenation : Electrophilic aromatic substitution introduces nitro or additional halogens .
Stability and Reactivity Insights
-
Acid Sensitivity : The isopropoxy group is stable under mild acidic conditions but hydrolyzes in concentrated H₂SO₄ .
-
Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature reactions .
Biological Activity and SAR
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, leading to potential therapeutic effects.
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine have shown efficacy against several cancer cell lines:
| Compound | Target Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | < 10 |
| Compound B | HeLa (cervical cancer) | < 5 |
| Compound C | A549 (lung cancer) | < 15 |
These results suggest that the thieno[2,3-d]pyrimidine scaffold can be optimized for enhanced anticancer activity through structural modifications.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that certain derivatives possess inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a strong potential for development as an antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 64 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluoro substituent and the thieno moiety significantly influences its biological activity.
Key Structural Features
The following structural features have been identified as critical for enhancing biological activity:
- Fluorine Substitution : Increases lipophilicity and may enhance binding affinity to target proteins.
- Thieno Moiety : Imparts unique electronic properties that can improve interaction with biological targets.
- Propan-2-yloxy Group : May enhance solubility and stability in biological systems.
Case Studies
Several studies have explored the pharmacological applications of compounds related to this compound.
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a thieno[2,3-d]pyrimidine derivative showed selective cytotoxicity toward cancer cells while sparing normal cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The results highlighted the compound's ability to disrupt bacterial cell wall synthesis, providing a novel approach to combating antibiotic resistance.
Mechanism of Action
The mechanism of action of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Shares a similar pyrimidine core but differs in the substituents attached to the core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group but has a different core structure.
Uniqueness
N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a fluorinated phenyl group and a thieno[2,3-d]pyrimidine core.
Biological Activity
N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways involved in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has a molecular weight of 303.4 g/mol and belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties. Its structure includes a thieno[2,3-d]pyrimidine core, which is often associated with kinase inhibition.
Research indicates that compounds within the thienopyrimidine family can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues, making these compounds potential candidates for cancer therapy .
Additionally, studies have shown that thienopyrimidines can selectively inhibit Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The mechanism involves targeting the respiratory complex I subunit NuoD, which is essential for ATP synthesis in H. pylori .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Antitumor Activity : The compound has demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines. Its action is mediated through the inhibition of mutated forms of the epidermal growth factor receptor (EGFR), which is frequently overexpressed in NSCLC .
- Antimicrobial Activity : The compound shows selective inhibition against H. pylori, with a reported IC50 value that suggests potent activity. This selectivity is crucial for reducing side effects associated with traditional broad-spectrum antibiotics .
- Kinase Inhibition : As a thienopyrimidine derivative, this compound may also exhibit kinase inhibitory properties, which could be beneficial in treating diseases where kinase activity is dysregulated .
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on NSCLC : In a preclinical model involving NSCLC cells with specific EGFR mutations, this compound showed an 11-fold increase in potency compared to earlier compounds in the series, indicating a strong potential for clinical application in targeted cancer therapy .
- Antimicrobial Investigation : A high-throughput screening identified this compound as a lead candidate against H. pylori. Further optimization led to derivatives with improved solubility and bioavailability, enhancing their therapeutic potential while minimizing toxicity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
